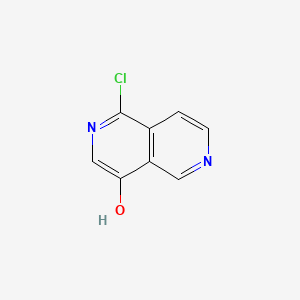
Nickel sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel sulfide is an inorganic compound with the formula NiS. It appears as a black solid and is odorless. This compound occurs naturally in various minerals, including millerite (NiS), pentlandite (Ni₉S₈), and heazlewoodite (Ni₃S₂). These minerals are significant sources of nickel, which is extensively used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel sulfide can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel(II) salts with hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) in aqueous solutions. The reaction is typically carried out under neutral to alkaline conditions to precipitate black this compound: [ \text{Ni}^{2+} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2\text{H}^+ ]
Solid-State Metathesis Reactions: This method involves the reaction of nickel(II) chloride (NiCl₂) with sodium sulfide (Na₂S) at high temperatures.
Hydrothermal Synthesis: this compound can also be prepared by reacting nickel(II) salts with sulfur sources under hydrothermal conditions, which allows for controlled crystal growth and morphology.
Industrial Production Methods: Industrially, this compound is primarily obtained as a byproduct during the extraction of nickel from its ores. The sulfide ores are roasted in air to convert this compound to nickel oxide, which is then reduced to metallic nickel: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Analyse Des Réactions Chimiques
Nickel sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nickel oxide (NiO) when heated in the presence of oxygen: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas (H₂) at high temperatures.
Substitution: this compound can react with halogens to form nickel halides. For example, with chlorine gas (Cl₂), it forms nickel(II) chloride (NiCl₂): [ \text{NiS} + \text{Cl}_2 \rightarrow \text{NiCl}_2 + \text{S} ]
Common reagents used in these reactions include hydrogen sulfide, sodium sulfide, oxygen, and halogens. The major products formed from these reactions are nickel oxide, nickel halides, and sulfur .
Applications De Recherche Scientifique
Nickel sulfide has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which nickel sulfide exerts its effects varies depending on the application:
Comparaison Avec Des Composés Similaires
Nickel sulfide can be compared with other metal sulfides such as:
Cobalt Sulfide (CoS): Similar to this compound, cobalt sulfide is used in energy storage and catalysis.
Iron Sulfide (FeS): Iron sulfide is commonly used in environmental applications for pollutant removal.
Copper Sulfide (CuS): Copper sulfide is used in photovoltaic cells and sensors.
This compound is unique due to its combination of high thermal and chemical stability, cost-effectiveness, and versatile applications in various fields .
Propriétés
Numéro CAS |
12035-71-1 |
|---|---|
Formule moléculaire |
Ni3S2 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
nickel;sulfanylidenenickel |
InChI |
InChI=1S/3Ni.2S |
Clé InChI |
YGHCWPXPAHSSNA-UHFFFAOYSA-N |
SMILES |
S=[Ni] |
SMILES canonique |
S=[Ni].S=[Ni].[Ni] |
Description physique |
Other Solid Other Solid; Pellets or Large Crystals Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] |
Numéros CAS associés |
16812-54-7 (Parent) 11113-75-0 (cpd with unspecified MF) 12137-08-5 (Ni2-S) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (7S)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230936.png)

![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8230946.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)




![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)

![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)
